molecular formula C23H25FN2O7S B11349754 Dimethyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,4-dicarboxylate

Dimethyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B11349754
M. Wt: 492.5 g/mol
InChI Key: JAKLOPCRYAADMS-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methanesulfonyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,4-DIMETHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving the piperidine and fluorophenyl moieties.

Mechanism of Action

The mechanism by which 1,4-DIMETHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,4-DICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIMETHYL 2-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,4-DICARBOXYLATE: Similar structure but with a chlorine atom instead of a fluorine atom.

    1,4-DIMETHYL 2-{1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,4-DICARBOXYLATE: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 1,4-DIMETHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,4-DICARBOXYLATE imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C23H25FN2O7S

Molecular Weight

492.5 g/mol

IUPAC Name

dimethyl 2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C23H25FN2O7S/c1-32-22(28)17-5-8-19(23(29)33-2)20(13-17)25-21(27)16-9-11-26(12-10-16)34(30,31)14-15-3-6-18(24)7-4-15/h3-8,13,16H,9-12,14H2,1-2H3,(H,25,27)

InChI Key

JAKLOPCRYAADMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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